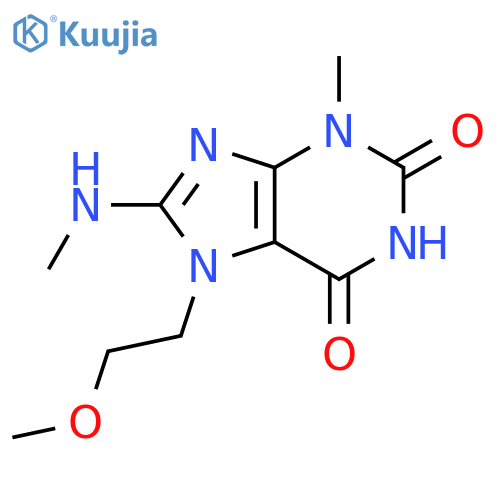

Cas no 309293-90-1 (7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione

- 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-methoxyethyl)-3-methyl-8-(methylamino)-

- Oprea1_250638

- F0381-3439

- MLS000032737

- SMR000009767

- CHEMBL1547997

- SR-01000527986

- AKOS000717776

- AKOS005565792

- Oprea1_681667

- SR-01000527986-1

- 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

- Z223837836

- 309293-90-1

- HMS2311D05

- 7-(2-Methoxy-ethyl)-3-methyl-8-methylamino-3,7-dihydro-purine-2,6-dione

-

- インチ: 1S/C10H15N5O3/c1-11-9-12-7-6(15(9)4-5-18-3)8(16)13-10(17)14(7)2/h4-5H2,1-3H3,(H,11,12)(H,13,16,17)

- InChIKey: NINGSMBCCRCAJD-UHFFFAOYSA-N

- ほほえんだ: N1(CCOC)C2=C(N(C)C(=O)NC2=O)N=C1NC

計算された属性

- せいみつぶんしりょう: 253.11748936g/mol

- どういたいしつりょう: 253.11748936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 密度みつど: 1.48±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 9.60±0.70(Predicted)

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0381-3439-2mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F0381-3439-4mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0381-3439-30mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 30mg |

$178.5 | 2023-05-17 | |

| Life Chemicals | F0381-3439-5μmol |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0381-3439-1mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F0381-3439-75mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 75mg |

$312.0 | 2023-05-17 | |

| Life Chemicals | F0381-3439-10mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F0381-3439-20mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 20mg |

$148.5 | 2023-05-17 | |

| Life Chemicals | F0381-3439-50mg |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 50mg |

$240.0 | 2023-05-17 | |

| Life Chemicals | F0381-3439-2μmol |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

309293-90-1 | 90%+ | 2μl |

$85.5 | 2023-05-17 |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

-

1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Research Brief on 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 309293-90-1)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of purine derivatives as potential therapeutic agents. Among these, 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 309293-90-1) has emerged as a compound of interest due to its unique structural and pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound, with its purine core and strategically positioned substituents, has been investigated for its role as a modulator of adenosine receptors. Adenosine receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Recent studies have demonstrated that 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits selective binding affinity towards specific adenosine receptor subtypes, making it a promising candidate for the development of targeted therapies.

In terms of synthesis, recent publications have reported optimized protocols for the preparation of this compound, emphasizing improved yields and purity. Key steps include the condensation of appropriate purine precursors followed by selective methylation and functionalization. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product. These methodological advancements are critical for ensuring the reproducibility and scalability of the synthesis process, which is essential for further preclinical and clinical studies.

Biological evaluations of 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione have revealed its potential as an anti-inflammatory and neuroprotective agent. In vitro studies using cell-based assays have shown that the compound can attenuate inflammatory responses by modulating cytokine production. Additionally, in vivo models of neurodegenerative diseases have demonstrated its ability to cross the blood-brain barrier and exert protective effects against neuronal damage. These findings underscore the compound's therapeutic potential in treating conditions such as Parkinson's disease and multiple sclerosis.

Despite these promising results, challenges remain in the development of 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione as a drug candidate. Issues such as pharmacokinetic properties, metabolic stability, and potential off-target effects need to be addressed through further research. Recent efforts have focused on structural modifications to enhance bioavailability and reduce toxicity, with some derivatives showing improved profiles in preliminary studies.

In conclusion, 7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a promising scaffold for the development of novel therapeutics targeting adenosine receptors. Continued research into its mechanism of action, optimization of its pharmacological properties, and exploration of its clinical potential will be essential for advancing this compound towards therapeutic applications. This research brief highlights the current state of knowledge and identifies key areas for future investigation in this rapidly evolving field.

309293-90-1 (7-(2-methoxyethyl)-3-methyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品

- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)

- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)

- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)

- 1837-62-3(Ethyl tert-Octylcarbamate)

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 80480-42-8(methyl 4,6-dioxoheptanoate)

- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)